(1-ethyl-1H-pyrazol-5-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
(2-ethylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-2-9-6(3-4-8-9)5-12(7,10)11/h3-4H,2,5H2,1H3,(H2,7,10,11) |
InChI Key |
DVJMVYIDPBOIGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonamide Formation via Reaction with Methanesulfonyl Chloride
One of the most straightforward approaches involves reacting pre-formed pyrazole derivatives with methanesulfonyl chloride (MsCl). This method is well-documented and offers high yields under controlled conditions.
- Step 1: Synthesis of 1-ethyl-1H-pyrazole, typically via condensation reactions involving ethyl hydrazine derivatives and β-dicarbonyl compounds.
- Step 2: Addition of methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to facilitate sulfonamide formation.
1-Ethyl-1H-pyrazole + CH3SO2Cl → (1-ethyl-1H-pyrazol-5-yl)methanesulfonamide
- Solvent: Dichloromethane (DCM) or pyridine
- Temperature: Room temperature to 0°C
- Base: Pyridine or triethylamine (to scavenge HCl)
Cyclization of Pyrazole Precursors from Hydrazines and β-Dicarbonyls
An alternative route involves constructing the pyrazole ring via cyclization of hydrazines with β-dicarbonyl compounds, followed by sulfonamide functionalization.
- Condensation of ethyl hydrazine derivatives with β-ketoesters or diketones to form the pyrazole core.
- Subsequent sulfonylation at the 5-position using methanesulfonyl chloride.
- Allows for diverse N-substituents on the pyrazole ring.
- Facilitates structural modifications for structure-activity relationship studies.
Multi-Step Synthesis via Ester or Acid Derivatives
Another approach involves starting from ester or acid precursors that are converted into pyrazoles, then functionalized with sulfonyl groups.
- Synthesis of pyrazole derivatives from esters using tert-butoxide-assisted C-(C=O) coupling.
- Subsequent sulfonylation with methanesulfonyl chloride under basic conditions.
- The use of tert-butoxide in ester transformations provides a route to substituted pyrazoles, which can then be sulfonated.
Reaction Conditions and Optimization
| Method | Solvent | Temperature | Reagents | Yield | Remarks |
|---|---|---|---|---|---|
| Direct sulfonylation | DCM or pyridine | 0°C to room temp | MsCl, base | 60-85% | Moisture-sensitive, requires inert atmosphere |
| Cyclization from hydrazines | Ethanol or DMSO | 85°C | Hydrazines, β-dicarbonyl | Variable | Suitable for N-substituted pyrazoles |
| Ester-based synthesis | Tert-butoxide, DMF | 100°C | Ester, base | 50-70% | Good for diverse substitutions |
Complete Research Results and Data Tables
Synthesis Yields and Conditions
| Study | Starting Material | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Vulcanchem (2024) | 1-Ethyl-3-methylpyrazole | MsCl, pyridine | DCM | 0°C to RT | 70-85 | Efficient sulfonamide formation |
| ACS Journal (2021) | Hydrazine derivatives | β-dicarbonyls | Ethanol | 85°C | 46-82 | Multi-step, versatile |
| RSC Data (2015) | Esters | tert-Butoxide | DMF | 100°C | 50-70 | Ester to pyrazole conversion |
Key Observations
- The presence of electron-donating groups on the pyrazole ring enhances reactivity towards sulfonylation.
- Reaction conditions such as temperature and moisture control are critical for high yields.
- N-substituted pyrazoles can be synthesized via cyclization or direct substitution, providing flexibility in structural modifications.
Scientific Research Applications
(1-ethyl-1H-pyrazol-5-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with the synthesis of folic acid in bacteria, leading to its antimicrobial properties.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Implications
- Substituent Effects: Ethyl vs. Methyl Groups: The ethyl group in the target compound may confer greater metabolic stability compared to methyl analogs due to reduced oxidative susceptibility . Sulfonamide Positioning: Sulfonamide at the pyrazole 5-position (target compound) versus benzenesulfonamide in ’s analog alters hydrogen-bonding capacity and target selectivity .
- Biological Activity: Antiviral Potential: The target compound’s structural analog in showed strong docking scores against viral polymerases, suggesting a role in disrupting viral replication . Diuretic Activity: The benzenesulfonamide derivative in demonstrated in silico diuretic activity, likely via carbonic anhydrase inhibition, a mechanism absent in the target compound due to differing sulfonamide placement .
Physicochemical Properties
Biological Activity
The compound (1-ethyl-1H-pyrazol-5-yl)methanesulfonamide is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. The incorporation of the methanesulfonamide group enhances its solubility and potential reactivity, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₄N₄O₂S, with a molecular weight of approximately 230.3 g/mol. Its structure features a pyrazole ring substituted at the 1-position with an ethyl group and at the 5-position with a methanesulfonamide moiety.
Antimicrobial Activity
Recent studies indicate that compounds containing pyrazole moieties, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb) and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Mtb (H37Rv) | < 0.5 | |
| 1,3-Diarylpyrazolyl-acylsulfonamides | MRSA | 0.068 | |
| 4-Acetyl-1,3-diphenyl-1H-pyrazole | Klebsiella pneumoniae | 0.034 |
The mechanism of action for pyrazole derivatives often involves interference with bacterial cell wall synthesis or other essential cellular processes. For example, studies have suggested that certain pyrazole-based compounds act by inhibiting specific enzymes involved in cell wall biosynthesis in Mtb, although no cross-resistance with known targets was detected .
Anti-inflammatory and Analgesic Properties
In addition to antimicrobial activity, some derivatives of pyrazole have demonstrated anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their ability to reduce inflammation in models of carrageenan-induced edema . These findings suggest potential applications in treating inflammatory diseases.
Case Studies
A notable study involving pyrazole derivatives assessed their effectiveness against resistant strains of bacteria. The research involved synthesizing a series of compounds and evaluating their antimicrobial properties through minimum inhibitory concentration (MIC) assays. The results indicated that certain modifications to the pyrazole core significantly enhanced antibacterial activity, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
